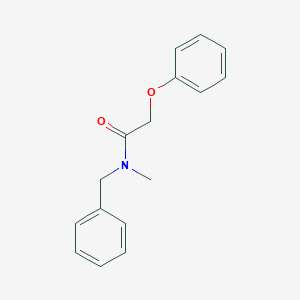

N-benzyl-N-methyl-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-benzyl-N-methyl-2-phenoxyacetamide |

InChI |

InChI=1S/C16H17NO2/c1-17(12-14-8-4-2-5-9-14)16(18)13-19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

GHPFKSRFQCBXSM-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-2-phenoxyacetamide is part of a broader class of phenoxyacetamides known for diverse biological activities. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, potentially leading to therapeutic effects.

Anticonvulsant Activity

Studies have shown that derivatives of N-benzyl compounds exhibit significant anticonvulsant activity. For instance, substituted N-benzyl 2-acetamidoacetamides have demonstrated protection against seizures induced by maximal electroshock in animal models. The presence of the 2-acetamido moiety has been found to be important for this activity, although not strictly necessary .

Inhibition of Pathogenic Mechanisms

This compound has been investigated for its potential as an inhibitor of the type III secretion system (T3SS) in Pseudomonas aeruginosa. This system is critical for the pathogenicity of this bacterium, and compounds based on the phenoxyacetamide scaffold have shown promise in inhibiting T3SS-mediated secretion and translocation, which are essential for bacterial virulence .

The mechanism of action involves interactions with specific molecular targets, where the compound may bind to enzymes or receptors, modulating their activity. The phenoxyacetamide moiety plays a crucial role in these interactions, contributing to its biological effects.

Case Study 1: Anticonvulsant Efficacy

In a study focusing on anticonvulsant efficacy, ten derivatives of N-benzyl 2-acetamidoacetamides were synthesized and tested. The results indicated that compounds with hydroxy and methoxy substitutions provided full protection against seizures at doses comparable to established anticonvulsants like phenobarbital .

Case Study 2: T3SS Inhibition

A series of phenoxyacetamides were evaluated for their ability to inhibit T3SS in Pseudomonas aeruginosa. Compounds demonstrated low micromolar activity against T3SS-mediated processes, with specific mutations conferring resistance to these inhibitors, indicating a targeted mechanism of action .

Summary Table of Applications

Comparison with Similar Compounds

N,N-Dimethyl-2-phenylacetamide ()

- Structure: Lacks the phenoxy and benzyl groups, featuring dimethyl and phenyl substituents.

- Synthesis : Typically prepared via alkylation of phenylacetamide with methyl halides.

N-Benzyl-2-chloroacetamide ()

- Structure: Contains a chloro substituent instead of phenoxy.

- Reactivity: The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic substitutions compared to the phenoxy analog .

Mefenacet (2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide) ()

- Structure: Replaces phenoxy with a benzothiazolyloxy group.

- Applications: Demonstrates herbicidal activity, suggesting that the target compound’s phenoxy group may also confer bioactivity, albeit with different selectivity due to reduced heteroatom interactions .

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings and Gaps

Synthetic Challenges: The steric bulk of the benzyl and phenoxy groups may hinder reactions requiring nucleophilic attack at the carbonyl carbon, as observed in chloroacetamide derivatives () .

Biological Potential: Mefenacet’s herbicidal activity () implies that phenoxy-containing acetamides could be explored for agrochemical applications, though toxicity profiles require thorough investigation (see for cautionary data on understudied analogs) .

Structural Characterization: X-ray crystallography of related compounds (e.g., ) reveals hydrogen-bonding patterns critical for stability. Similar analyses for this compound would clarify its solid-state behavior .

Preparation Methods

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents such as acetonitrile and DMF enhance nucleophilicity in substitution reactions, whereas dichloromethane (DCM) or THF is preferred for acid chloride couplings. A comparative analysis of solvent effects is provided in Table 1.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Reaction Type | Yield (%) |

|---|---|---|

| Acetonitrile | Nucleophilic substitution | 72 |

| DMF | Nucleophilic substitution | 68 |

| THF | Mitsunobu reaction | 58 |

| DCM | Acid chloride coupling | 81 |

Base and Catalytic Additives

The choice of base influences deprotonation efficiency and by-product formation. Triethylamine is preferred for acid chloride couplings due to its volatility, which simplifies purification. In contrast, K₂CO₃ is effective in biphasic systems for substitution reactions. Catalytic additives, such as 4-dimethylaminopyridine (DMAP), have been explored to enhance acylation rates but show marginal benefits in this context.

Purification and Characterization

Workup Procedures

Crude products are typically extracted with ethyl acetate, washed with brine to remove inorganic salts, and dried over anhydrous magnesium sulfate (MgSO₄). Column chromatography on silica gel using hexane/ethyl acetate gradients (3:1 to 1:1) achieves >95% purity. Recrystallization from ethanol/water mixtures provides crystalline material suitable for X-ray diffraction studies.

Analytical Techniques

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.82 (s, 2H, COCH₂O), 3.12 (s, 3H, NCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 158.2 (O-CAr), 137.5–114.7 (Ar-C), 51.3 (NCH₃), 44.8 (CH₂Ph), 40.1 (COCH₂O).

Mass Spectrometry (MS):

Infrared Spectroscopy (IR):

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-2-phenoxyacetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via refluxing substituted benzylamines with phenoxyacetic acid derivatives in polar solvents like ethanol. For example, a related acetamide derivative (N-(2-methoxy-benzyl)-acetamide) was synthesized by refluxing 2-methoxy-benzylamine and acetic acid in ethanol for 6 hours, followed by recrystallization . Solvent choice (e.g., toluene/water mixtures) and stoichiometric ratios of reagents (e.g., sodium azide for substitutions) are critical for optimizing yield .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : For confirming molecular structure and substituent positions (e.g., ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃) .

- X-ray Crystallography : To resolve crystal packing and stereochemistry, as demonstrated for structurally similar compounds like N-benzyl-2-(2-bromophenyl)acetamide derivatives .

- Mass Spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential inhalation hazards, as advised for structurally related chloroacetamides .

- Follow first-aid measures: Rinse skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yield and purity?

- Strategies :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amide bond formation.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol/toluene systems to reduce side reactions .

- Purification Techniques : Use column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity products .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- SAR Insights :

- Phenyl Group Substitutions : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance anti-inflammatory activity in related acetamides, as shown in N-(1-(4-chlorophenyl)ethyl) derivatives .

- Side-Chain Flexibility : Methyl or benzyl groups on the acetamide nitrogen influence binding to biological targets, such as cyclooxygenase enzymes .

Q. How should researchers resolve contradictions in reported biological activity data?

- Approach :

- Replicate Studies : Confirm assay conditions (e.g., cell lines, dosage) used in conflicting reports.

- Meta-Analysis : Compare structural similarities/differences between compounds, as minor changes (e.g., methoxy vs. methyl groups) can drastically alter activity .

- Computational Modeling : Use molecular docking to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with amino acid residues) .

Q. What computational tools are effective for studying interactions between this compound and biological targets?

- Tools :

- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes like COX-2 or kinases .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-cancer activity .

- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.